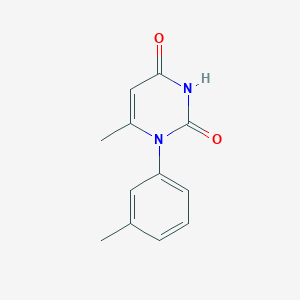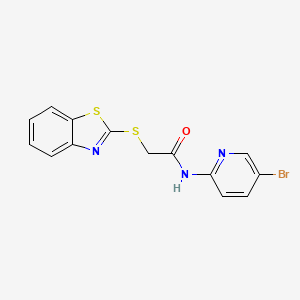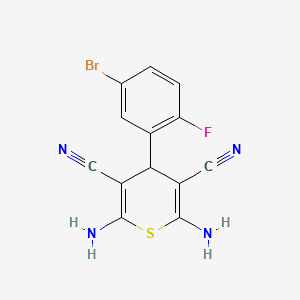![molecular formula C23H26BrNO5S2 B3438138 (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone](/img/structure/B3438138.png)
(4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone
Overview
Description
(4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BR-DIM has been found to exhibit anti-cancer properties and has been investigated for its ability to inhibit tumor growth in various types of cancer.
Mechanism of Action
The mechanism of action of (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. One of the key pathways that (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone targets is the nuclear factor-kappaB (NF-kappaB) pathway, which is involved in inflammation and cell survival. (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone has been found to exhibit anti-inflammatory and antioxidant properties. It has also been found to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone is that it has been shown to be relatively non-toxic to normal cells, which is important for its potential use as a cancer therapy. However, one of the limitations of (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone and its potential side effects.
Future Directions
There are several future directions for research on (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone. One area of interest is the development of more effective formulations of (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone that can improve its solubility and bioavailability. Additionally, more research is needed to understand the long-term effects of (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone and its potential side effects. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone as a cancer therapy.
Scientific Research Applications
(4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and pancreatic cancer. (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone has been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors, which is an important process for tumor growth.
properties
IUPAC Name |
(4-bromophenyl)-[6,8-dimethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrNO5S2/c1-5-11-31(27,28)22-19-16(4)13-15(3)14-25(19)20(23(22)32(29,30)12-6-2)21(26)17-7-9-18(24)10-8-17/h7-10,13-14H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNZHMXGFNHJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(benzyloxy)phenyl]-3-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B3438070.png)


![2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B3438082.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438095.png)

![2-amino-6-[(3,4-dichlorobenzyl)thio]-4-(2-thienyl)pyridine-3,5-dicarbonitrile](/img/structure/B3438105.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B3438122.png)
![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438128.png)
methanone](/img/structure/B3438133.png)
methanone](/img/structure/B3438145.png)
methanone](/img/structure/B3438151.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]thio}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B3438156.png)